Naphtho[2,3-h]cinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10N2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[2,3-h]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-17-18-16(11)15/h1-10H |
InChI Key |
IHRUNHAGYIHWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=NC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 2,3 H Cinnoline and Analogues
Transition-Metal Catalyzed Annulation and Cyclization Reactions
Transition-metal catalysis has emerged as a powerful tool for the construction of the naphtho[2,3-h]cinnoline scaffold. Among the various metals, rhodium and palladium have proven to be particularly effective in mediating the necessary C–H bond functionalization, annulation, and cyclization reactions. These catalytic systems enable the assembly of the polycyclic structure through orchestrated bond-forming events, often with high regioselectivity and functional group tolerance.
Rhodium(III)-Catalyzed C–H Bond Functionalization and Carbenoid Insertion
Rhodium(III) catalysis has been extensively utilized for the synthesis of cinnoline (B1195905) derivatives through chelation-assisted C–H activation and subsequent annulation with various coupling partners, including diazo compounds which serve as carbene precursors. rsc.orgresearchgate.net These reactions typically proceed under mild conditions and offer a high degree of efficiency and regioselectivity. rsc.org The versatility of this approach allows for the construction of a wide array of nitrogen-containing heterocycles. rsc.org
A common strategy involves the reaction of aryl hydrazides or related nitrogen-containing substrates with diazo compounds in the presence of a Rh(III) catalyst. rsc.orgacs.org The directing group on the substrate, often a hydrazine (B178648) or a related moiety, coordinates to the rhodium center, facilitating the selective activation of an ortho C–H bond. rsc.orgacs.org This is followed by the insertion of a rhodium-carbene species, generated from the diazo compound, leading to the formation of a new carbon-carbon bond and subsequent cyclization to form the cinnoline ring system. rsc.orgnih.gov
The generally accepted mechanism for Rh(III)-catalyzed C–H activation and annulation with diazo compounds involves a series of well-defined steps. rsc.org Initially, the Rh(III) precatalyst is activated, often through the abstraction of a chloride ligand by a silver salt co-catalyst. rsc.org The resulting cationic Rh(III) species then coordinates to the directing group of the substrate, leading to the formation of a rhodacyclic intermediate through C–H bond activation. rsc.orgresearchgate.net
This rhodacycle then reacts with the diazo compound to generate a rhodium-carbene intermediate, with the concomitant release of dinitrogen. rsc.org Migratory insertion of the carbene into the Rh-C bond of the rhodacycle forms a new, larger rhodacyclic species. rsc.orgnih.gov Subsequent protonolysis or reductive elimination regenerates the active Rh(III) catalyst and releases an intermediate that undergoes intramolecular cyclization and dehydration to afford the final cinnoline product. rsc.orgacs.org In some cases, two distinct pathways can operate after vinyl insertion: a thermodynamically preferred syn-OAc/H β-H elimination and a kinetically favored syn-Rh/H β-H elimination. rsc.org
A critical aspect of these annulation reactions is the control of regioselectivity, particularly when the substrate offers multiple potential sites for cyclization. The competition between N-cyclization and C-cyclization is a key determinant of the final product structure. For instance, in the Rh(III)-catalyzed reaction of 2-aryl-3-cyanopyridines with α-diazo carbonyl compounds, the reaction pathway can be directed towards either N-cyclization to form benzoquinolizinones or C-cyclization to yield benzo[h]quinolines. acs.org
Experimental evidence from studies on related systems, such as the reaction of 2-(2-fluorophenyl)nicotinonitrile, has shown that after the initial C(sp²)–H bond carbenoid insertion, C-cyclization can occur preferentially over N-cyclization. acs.org The choice of solvent and additives can also play a crucial role in directing the regiochemical outcome of these cascade reactions, allowing for the selective synthesis of different isomers. acs.org
Palladium-Mediated Cyclizations
Palladium catalysis offers a complementary approach to the synthesis of naphtho-fused heterocyclic systems. These methods often involve the activation of different types of substrates and proceed through distinct mechanistic pathways compared to rhodium-catalyzed reactions.
Palladium catalysts are known to activate carbon-carbon triple bonds, making them susceptible to nucleophilic attack. This strategy can be employed in the synthesis of fused quinoline (B57606) derivatives. While direct examples for this compound are not prevalent in the provided context, the principle can be extrapolated from related syntheses. For instance, palladium-catalyzed cyclization reactions of propargylic carbonates with carbon nucleophiles have been shown to be an efficient route to highly substituted indenes. nih.gov A similar approach involving nitrogen nucleophiles could potentially be adapted for the construction of the cinnoline ring.
The heterocyclization of 2-alkynylanthraquinone-1-diazonium salts can lead to the formation of 1H-Naphtho[2,3-h]cinnoline-4,7,12-triones. researchgate.net The cyclization can proceed via different pathways, including endo-dig or exo-dig closures, depending on the reaction conditions and substrate structure. researchgate.net
Multi-component reactions (MCRs) provide a powerful and efficient means to construct complex molecules in a single step from three or more starting materials. organic-chemistry.orgnih.govresearchgate.net This approach is highly convergent and atom-economical. nih.gov While specific MCRs for the direct synthesis of this compound are not detailed in the provided search results, the synthesis of related naphtho-fused oxazine (B8389632) derivatives has been achieved through a three-component reaction of 1-naphthol, anilines, and formalin. acgpubs.org This highlights the potential of MCRs in assembling complex heterocyclic systems based on the naphthalene (B1677914) core. The development of a multi-component strategy for this compound would likely involve the judicious choice of three or more components that can assemble in a cascade of reactions to form the desired polycyclic framework. For example, a reaction could be envisioned involving a naphthalene-based component, a hydrazine derivative, and a third component that provides the remaining carbon atoms for the cinnoline ring.
Intramolecular Cyclization and Cascade Processes
Intramolecular cyclization strategies are powerful tools for the regiocontrolled synthesis of fused heterocyclic systems. These methods often involve the formation of key bonds in the final steps of the synthesis, building upon a pre-functionalized substrate.
The transformation of an amino group into a diazonium salt is a classic and versatile method in aromatic chemistry. The resulting diazonium group is an excellent leaving group (N₂) and can participate in intramolecular cyclization reactions to form new rings, a process fundamental to the synthesis of cinnoline and its fused derivatives. ijariit.cominnovativejournal.in
A key strategy for constructing the this compound skeleton involves the diazotization of a suitably substituted ortho-amino(alkynyl)naphthalene derivative, followed by an intramolecular cyclization. This approach, an extension of the Richter cinnoline synthesis, uses an alkyne moiety as the cyclization partner for the in situ generated diazonium salt. sibran.ru
Research has shown that the heterocyclization of 2-alkynyl-9,10-anthraquinone-1-diazonium salts, which are derivatives of ortho-amino(alkynyl)naphthalenes, can lead to the formation of 1H-Naphtho[2,3-h]cinnoline-4,7,12-triones. researchgate.net The process begins with the diazotization of the precursor, 1-amino-2-alkynyl-9,10-anthraquinone. The subsequent intramolecular attack of the alkyne onto the diazonium group initiates the ring closure to form the six-membered pyridazine (B1198779) ring characteristic of the cinnoline system. sibran.ruresearchgate.net While there are many potential heterocyclization pathways for ortho-amino(alkynyl)naphthalenes, the formation of Naphtho[2,3-h]cinnolines represents a specific and synthetically valuable outcome. chim.it
The cyclization of vicinal (or ortho) alkynyl-substituted arenediazonium salts is a well-established but mechanistically complex process for forming cinnoline rings, known as the Richter reaction. sibran.ru The outcome of this reaction can be highly dependent on the reaction conditions, particularly the acidity of the medium. sibran.ru
Studies on the cyclization of vic-alkynyl-substituted diazonium salts in the anthraquinone (B42736) and naphthoquinone series have revealed a competitive reaction pathway. sibran.ru Depending on the conditions, the cyclization can produce either a five-membered pyrazole (B372694) ring or a six-membered pyridazine (cinnoline) ring. sibran.ru It has been demonstrated that increased acid concentration at the cyclization stage promotes the formation of the six-membered heterocycle. For instance, in the cyclization of a naphthoquinone-diazonium salt, increasing the sulfuric acid concentration allows for the directional synthesis of this compound-trione derivatives in high yields. sibran.ru This control over the reaction pathway is crucial for the selective synthesis of condensed cinnoline systems. sibran.ru
Table 1: Effect of Acid Concentration on Naphthocinnolinetrione Synthesis sibran.ru
| Precursor | Acid Concentration (H₂SO₄) | Product | Yield |
| 3-diethylamino-6-heptyn-1-yl-1,4-naphthoquinone-5-diazonium chloride | Low (Dilute with H₂O) | Product with five-membered heterocycle | N/A |
| 3-diethylamino-6-heptyn-1-yl-1,4-naphthoquinone-5-diazonium chloride | 38% | Corresponding derivative of Naphthocinnolinetrione | 71-91% |
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. A sequence involving dehydrogenation, aza-Michael addition, and intramolecular hydroamination represents a powerful strategy for building heterocyclic rings.
An example of this type of cascade has been demonstrated in the synthesis of functionalized quinolines, where a copper catalyst facilitates the initial dehydrogenation of a saturated ketone to an α,β-unsaturated ketone in situ. rsc.org This is followed by an aza-Michael addition of an amine (from an anthranil) and a subsequent annulation/cyclization to form the quinoline ring. rsc.org
While this specific sequence has been documented for quinoline synthesis, its application to the formation of this compound is conceptually plausible. A hypothetical pathway could involve the dehydrogenation of a suitable cyclic ketone fused to a naphthalene core, followed by a reaction with a hydrazine derivative. The subsequent aza-Michael addition and intramolecular hydroamination or condensation could then construct the fused pyridazine ring of the this compound system. However, specific examples of this sequence being used to synthesize the title compound are not extensively documented in the reviewed literature.
Diazotization-Induced Cyclizations
Thermal Heterocyclization and Pyrolytic Methods
Thermal methods provide an alternative, often solvent-free, approach to inducing cyclization and rearrangement reactions for the synthesis of robust aromatic systems.
Flash Vacuum Pyrolysis (FVP) is a technique used to study molecules at high temperatures and low pressures. ias.ac.in The process involves rapidly heating a substrate in a vacuum, which favors unimolecular reactions and can be used to generate reactive intermediates that subsequently cyclize to form stable heterocyclic products. ias.ac.inchim.it
FVP has been employed in the synthesis of various fused heterocyclic compounds. chim.it The pyrolysis of substituted cinnolines can serve as a route to polycyclic aromatic systems. For example, the FVP of 3-aroylcinnolines at 900°C results in the formation of phenanthrene (B1679779) and anthracene (B1667546) derivatives, demonstrating the thermal extrusion of nitrogen and subsequent rearrangement to form stable fused-ring systems. researchgate.net
Table 2: Products from Flash Vacuum Pyrolysis of Substituted Cinnolines chim.itresearchgate.net
| Precursor | Pyrolysis Conditions | Major Products |
| 3-Aroylcinnolines | 900°C, 0.02 Torr | Phenanthrene, Arylacetylenes, Anthracene |
| 3-(2-Thienoyl)-cinnoline | Not specified | Naphtho[2,1-b]thiophene, Naphtho[2,3-b]thiophene, Naphtho[1,2-b]thiophene |
| 3-(2-Furoyl)-cinnoline | Not specified | Dibenzofuran, Naphtho[1,2-b]furan |
Generation and Rearrangement of Diradical Intermediates in Thermal Processes
Thermal reactions, particularly under flash vacuum pyrolysis (FVP) conditions, provide a powerful route for the synthesis of complex heterocyclic systems through the generation of highly reactive intermediates. chim.it The construction of fused cinnoline systems can be achieved via the thermal extrusion of nitrogen (N₂) from precursor molecules, leading to the formation of diradical intermediates that subsequently undergo intramolecular cyclization. chim.it
In a general mechanism applicable to cinnoline derivatives, FVP of a cinnoline core at high temperatures results in the elimination of a stable dinitrogen molecule. chim.it This process generates a diradical intermediate. For instance, the pyrolysis of benzo[c]cinnoline (B3424390) requires high temperatures to induce the loss of N₂ and form a biphenylene (B1199973) diradical, which then rearranges to yield biphenylene. chim.it This fundamental process has been adapted for the synthesis of various aza-analogues that are otherwise challenging to prepare. chim.it
Applying this logic to precursors of this compound, a suitably substituted system would be expected to form a diradical intermediate upon thermal activation. This intermediate would then undergo intramolecular rearrangement and cyclization to furnish the final polycyclic aromatic framework. The specific reaction pathway and final product are dictated by the structure of the initial substrate. For example, studies on the FVP of 3-(2-furoyl)-cinnoline have shown the formation of a diradical which rearranges to a benzononatetraene intermediate before electrocyclization and subsequent steps to yield dibenzofuran. chim.it This illustrates the complex rearrangements that diradical species can undergo to form stable aromatic systems.
Another related thermal approach involves the cyclization of (2-ethynylphenyl)triazenes. Mechanistic studies have revealed competitive reaction pathways, including pseudocoarctate and pericyclic reactivity, which can involve diradical-like transition states en route to forming cinnoline rings. uq.edu.au The thermolysis of specifically designed triazenes has been demonstrated as a viable route to produce dibenzo[f,h]cinnoline, an isomer of the target compound, further highlighting the utility of thermal reactions in synthesizing complex fused N-heterocycles. researchgate.net
Emerging Synthetic Approaches
Recent advancements in synthetic organic chemistry have provided milder and more efficient alternatives to classical methods. These emerging approaches, including C–H functionalization and photochemistry, offer novel retrosynthetic disconnections for the assembly of complex molecules like this compound.
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy for constructing carbon-carbon and carbon-nitrogen bonds, streamlining the synthesis of heterocyclic compounds. nih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. nih.gov Several methods utilizing transition-metal catalysis have been successfully developed for the synthesis of the cinnoline core. sioc-journal.cn
One prominent strategy involves the rhodium(III)-catalyzed dehydrogenative C–H/N–H functionalization. For instance, the reaction of N-phenyl indazoles or N-phenyl phthalazines with alkynes, catalyzed by a rhodium complex, can construct fused cinnoline systems like indazolo[1,2-a]cinnolines and phthalazino[2,3-a]cinnolines. rsc.org Similarly, the Rh(III)-catalyzed C–H annulation of N-aryl heterocycles (such as N-aryl indazolones) with vinylene carbonate, which acts as an acetylene (B1199291) surrogate, provides rapid access to various cinnoline derivatives. researchgate.net
Palladium catalysis has also been instrumental in developing new routes to cinnolines. A notable method involves a sequential C–C and C–N bond formation through an oxidative C–H functionalization process. nih.govacs.org This strategy begins with the palladium-catalyzed C-arylation of an arylhydrazine derivative with an aryl iodide. nih.govacs.org This is followed by an oxidative N-arylation to complete the cinnoline ring system, yielding a variety of benzo[c]cinnoline derivatives. nih.govacs.org This sequential approach offers a novel pathway to generate diverse cinnoline libraries. nih.gov
| Catalytic System | Starting Materials | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/AgOAc then PhI/oxone | 1-arylhydrazine-1,2-dicarboxylate, Aryl iodide | TFA | Benzo[c]cinnoline | nih.gov, acs.org |
| Rh(III) Catalyst | N-phenyl phthalazine/indazole, Alkyne | - | Phthalazino[2,3-a]-/Indazolo[1,2-a]cinnoline | rsc.org |
| Rh(III) Catalyst | N-aryl indazolone/phthalazinone, Vinylene carbonate | - | Indazolocinnoline/Phthalazinocinnoline | researchgate.net |
| Rh(III) Catalyst | 2-aryl-3-cyanopyridine, α-diazo carbonyl compound | HOAc | Naphthoquinolizinone | acs.org |
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild, environmentally friendly conditions. nih.gov This strategy is particularly effective for cycloaddition reactions to construct polycyclic systems. While direct visible-light-mediated synthesis of this compound is not extensively documented, the principles have been successfully applied to create other naphtho-fused heterocyclic and carbocyclic systems, demonstrating the potential of this approach.
A key example is the visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones. researchgate.netmdpi.com In this method, 2-hydroxy-1,4-naphthoquinones react with alkynes under irradiation with blue LEDs. nih.gov The reaction proceeds without the need for any external photocatalyst, metal, or base, showcasing a green and efficient protocol. mdpi.comnih.gov Mechanistic studies suggest the reaction may proceed through a biradical intermediate, initiated by visible light. nih.gov This methodology has been extended to the use of styrenes to produce the corresponding dihydronaphtho[2,3-b]furan-4,9-diones. nih.gov
Furthermore, visible-light-induced dearomative cycloadditions have been employed to access complex three-dimensional structures from flat aromatic precursors. rsc.org For instance, intramolecular [2+2] and [4+2] cycloadditions of arenes and heteroarenes, including naphthalene derivatives, can be triggered by visible light energy transfer from a suitable photosensitizer. rsc.org Another relevant example is the catalyst-free, visible-light-mediated [2+2] cycloaddition of 1,4-naphthoquinones with alkenes to synthesize dihydrocyclobuta[b]naphthalene-3,8-diones under ambient conditions. mdpi.com These examples collectively underscore the power of visible light to facilitate complex cycloadditions, providing a promising avenue for the future synthesis of this compound and its analogues.
| Reaction Type | Substrates | Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | 2-Hydroxy-1,4-naphthoquinone, Phenylacetylene | Blue LEDs (460 nm), MeCN | Naphtho[2,3-b]furan-4,9-dione | nih.gov, mdpi.com, nih.gov |
| [2+2] Cycloaddition | 1,4-Naphthoquinone, Alkene | Visible light, catalyst-free | Dihydrocyclobuta[b]naphthalene-3,8-dione | mdpi.com |
| Intramolecular [4+2] Cycloaddition | N1-naphthalene tethered indole | Visible light, Photosensitizer | Double dearomative cycloadduct | rsc.org |
| [2π+2π] Cycloaddition | 2,3-dichloro-1,4-naphthoquinone, Alkene | Photochemical, MeCN | Cyclobutane adduct | semanticscholar.org |
Derivatization Strategies and Chemical Modification of Naphtho 2,3 H Cinnoline Scaffolds
Site-Selective Functionalization and Substitution
Site-selective functionalization is a key strategy for systematically altering the properties of the Naphtho[2,3-h]cinnoline framework. By precisely introducing substituents at specific positions, chemists can control the molecule's reactivity, solubility, and intermolecular interactions. Methodologies such as transition-metal-catalyzed C-H activation and the derivatization of advanced intermediates are commonly employed to achieve this selectivity. rsc.orgacs.org
The electronic nature of the this compound system can be significantly influenced by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). These groups modify the electron density distribution across the aromatic system, impacting its reactivity and photophysical properties.
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro (NO₂), and cyano (CN) groups are common EWGs incorporated into the scaffold. For instance, halogenated derivatives of related cinnoline (B1195905) systems have been synthesized and studied. mdpi.comthepharmajournal.com The synthesis of related naphtho-fused heterocycles often involves precursors bearing these groups. For example, in the synthesis of 1-aryl-2,4-diaminonaphthalenes, a domino process using aryl halides bearing NO₂ and CN groups has been demonstrated, showcasing the compatibility of these groups in building complex aromatic systems. thieme-connect.com Similarly, the synthesis of naphthoquinolizinones, another complex fused system, proceeds efficiently with substrates bearing EWGs like halogens on appended phenyl rings. acs.org
Electron-Donating Groups (EDGs): Alkoxy (e.g., methoxy (B1213986), OCH₃) and alkyl groups are typical EDGs used to functionalize the this compound framework. The presence of a methoxy group on an external aryl ring has been shown to be compatible with the synthesis of related benzo[c]cinnolinium salts, although it can influence reaction yields. acs.org In studies on pyrazolo[4,3-c]cinnoline derivatives, it was noted that EDGs on a benzoyl ring could enhance specific biological activities compared to derivatives with EWGs. nih.gov
The strategic placement of these groups is often achieved through the synthesis of functionalized precursors, such as substituted 2-alkynylanthraquinone-1-diazonium salts, which then undergo cyclization to form the target this compound-trione skeleton. researchgate.netresearchgate.net
Alkylation and acylation are fundamental reactions for modifying the this compound scaffold, allowing for the introduction of a wide variety of functional groups and side chains.
N-Alkylation and N-Acylation: The nitrogen atoms of the pyridazine (B1198779) ring are primary targets for alkylation. A prominent example is the derivatization of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones (anthrapyridazones), which are structural analogues of this compound. These scaffolds are readily N-alkylated by reacting them with various alkylaminoalkylamines. researchgate.netijbpas.com This functionalization introduces basic side chains, which can significantly alter the molecule's properties. The synthesis of these key intermediates often involves the reaction of 1-aminoanthraquinone (B167232) with alkyl halides under phase transfer catalytic conditions, demonstrating a foundational N-alkylation approach. nuph.edu.ua While direct N-acylation of the final this compound ring is less commonly documented, N-acylation of precursor molecules like amino-9,10-anthraquinones is a standard procedure. nuph.edu.ua
C-Alkylation and C-Acylation: Carbon-centered functionalization is typically achieved during the construction of the ring system. For example, the heterocyclization of 2-acetylenic derivatives of 1-aminoanthraquinone can lead to 1H-3-acyl-naphtho[2,3-g]indazole-6,11-diones, which represents an alternative cyclization pathway to the formation of this compound derivatives. researchgate.net This indicates that acyl groups can be incorporated into the final heterocyclic structure from appropriately substituted starting materials.
Table 1: Examples of Site-Selective Functionalization on this compound Analogues
| Precursor/Analogue | Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |
| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione | N-Alkylation | Alkylaminoalkylamines | Basic alkylamino side chains | researchgate.net |
| 1-Aminoanthraquinone | N-Alkylation | Alkyl halides, PTC | Alkyl groups | nuph.edu.ua |
| 2-Acetylenic 1-aminoanthraquinone | Acylative Cyclization | Diazotization | Acyl group (on indazole analogue) | researchgate.net |
| Aryl halides | Domino Process | 1,4-bis(TMS)butadiyne, amines | Nitro, Cyano (on naphthalene (B1677914) core) | thieme-connect.com |
| 2-Aryl-3-cyanopyridines | C-H Annulation | α-Diazo carbonyl compounds, Rh(III) | Various substituted phenyl groups | acs.org |
Generation of Complex Polycyclic Analogues
The this compound scaffold can serve as a building block for the synthesis of even larger, more complex polycyclic and heterocyclic systems. These derivatizations expand the aromatic core, creating novel structures with unique electronic and steric properties.
Anthrapyridazones, which are chemically named 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones, are a significant class of this compound derivatives. mdpi.comresearchgate.net Their synthesis provides a versatile platform for introducing a variety of substituents. The core structure is typically formed, and then further functionalized. A common strategy involves the N-alkylation of the anthrapyridazone skeleton with one or two basic side chains at various positions. thepharmajournal.comresearchgate.net For example, key intermediates such as 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones can be monosubstituted at the N-2 or N-6 positions, or disubstituted at the N-2 and N-6, or N-2 and N-8 positions using appropriate alkylaminoalkylamines. researchgate.netijbpas.com These substitutions have been shown to be critical for the biological activity of the resulting compounds. mdpi.comnih.gov
The fusion of additional rings onto the this compound core leads to expanded, π-conjugated systems with novel architectures. Various synthetic methodologies are employed to construct these superstructures.
One approach involves the reaction of 1,2-diaminoanthra-9,10-quinone with furan-2,3-diones to yield Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione derivatives. mdpi.com Another strategy uses Rh(III)-catalyzed annulation reactions to build fused systems. For example, pyrazolo[1,2-a]cinnolines can be synthesized from the reaction of N-arylpyrazol-5-ones with α-diazo compounds. rsc.org This type of C-H activation and intramolecular cyclization has proven effective for creating dinitrogen-fused heterocycles. rsc.org
Further examples of expanded systems include:
11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines: These pentacyclic structures have been synthesized and evaluated for their potent cytotoxic activities. mdpi.comnih.gov
6H-Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione systems: These complex heterocycles are synthesized via a thermal ring-opening and [4+2]-cycloaddition sequence starting from anthra[1,2-d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazine-4,7,12(3H)-trione. researchgate.net
Dihydrobenzo[h]cinnoline-5,6-diones: These derivatives have also been prepared and evaluated as potential antitumor agents. mdpi.comnih.gov
These examples highlight the versatility of the cinnoline and its naphtho-fused analogues as platforms for generating diverse and complex heterocyclic libraries.
Table 2: Examples of Expanded Polycyclic Systems Derived from Cinnoline Analogues
| Expanded System Name | Synthetic Method | Key Precursors | Reference |
| Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | Condensation/Cyclization | 1,2-Diaminoanthra-9,10-quinone, Furan-2,3-diones | mdpi.com |
| Pyrazolo[1,2-a]cinnoline derivatives | Rh(III)-catalyzed C-H activation | N-Arylpyrazol-5-ones, α-Diazo compounds | rsc.org |
| 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | Multistep synthesis | Cinnoline derivatives | nih.gov |
| Naphtho[2,3-H]pyrido[2,1-b]quinazoline-trione | Thermal ring-opening/Cycloaddition | Anthra[1,2-d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazine-4,7,12(3H)-trione | researchgate.net |
| Dihydrobenzo[h]cinnoline-5,6-diones | Multicomponent domino reactions | 1,4-Naphthoquinone derivatives | mdpi.comnih.gov |
Chemoselective Modifications for Enhanced Reactivity Profiles
Chemoselectivity—the ability to react with one functional group in the presence of others—is crucial for the sophisticated derivatization of complex molecules like this compound. Such modifications can unmask or introduce reactive sites for subsequent transformations.
A key example of chemoselectivity is observed in the synthesis of the core ring system itself. The heterocyclization of 2-alkynylanthraquinone-1-diazonium salts can be directed to form either a five-membered indazole ring or a six-membered cinnoline ring depending on the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net This control over the cyclization pathway is a powerful tool for generating structural diversity from a common precursor.
Modern synthetic methods offer advanced strategies for chemoselective functionalization. Transition-metal-catalyzed C-H activation, often guided by a directing group, allows for the precise modification of specific C-H bonds, even in the presence of other, more conventionally reactive sites. nih.govnih.gov For instance, Rh(III)-catalyzed annulation reactions can proceed with excellent chemoselectivity, enabling the construction of fused rings without affecting other functional groups on the molecule. rsc.org
Furthermore, reaction conditions can be tuned to favor one reaction pathway over another. In the synthesis of naphthoquinolizinone derivatives via Rh(III)-catalyzed carbenoid insertion, the choice of solvent and additive can selectively yield products with either an amine or an amide unit, demonstrating a high degree of chemocontrol over the final product structure. acs.org These strategies for enhancing reactivity profiles are essential for transforming the this compound scaffold into highly specialized and functional molecules.
Advanced Structural Characterization and Spectroscopic Analysis of Naphtho 2,3 H Cinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Assignment and Chemical Shifts
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For Naphtho[2,3-h]cinnoline, the spectrum would be expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants (J-values) would depend on the electronic effects of the fused rings and the nitrogen atoms in the cinnoline (B1195905) core. Protons on the benzene (B151609) and naphthalene (B1677914) rings adjacent to the electron-withdrawing cinnoline moiety would likely appear at a lower field (higher ppm).
Hypothetical ¹H NMR Data for this compound (Based on general principles and data from related compounds)
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 9.0 | m (multiplet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Identification and Chemical Shifts
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. clockss.org The spectrum of this compound would display distinct signals for each unique carbon atom in its polycyclic structure. Carbons in the aromatic rings would typically resonate in the range of 120-150 ppm. The carbons directly bonded to the nitrogen atoms of the cinnoline ring would be expected at a lower field due to the deshielding effect of the nitrogen atoms. For instance, in a derivative, 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione, aromatic and heteroaromatic carbon signals appear between 119.4 and 152.2 ppm. mdpi.com
Hypothetical ¹³C NMR Data for this compound (Based on general principles and data from related compounds)
| Carbon Type | Hypothetical Chemical Shift (δ, ppm) |
| Aromatic CH | 120 - 135 |
| Aromatic C (quaternary) | 130 - 145 |
| C-N (cinnoline ring) | 145 - 155 |
Two-Dimensional NMR Techniques: COSY and HSQC for Connectivity and Correlation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals by revealing their connectivity.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton connectivity around the fused ring system of this compound. For example, in a related trione (B1666649) derivative, COSY was used to identify cross-peaks between neighboring protons. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. acs.org This technique would allow for the definitive assignment of each protonated carbon in the this compound structure. In studies of a derivative, HSQC was essential for linking specific proton and carbon resonances. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₁₆H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 230.26 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the molecular formula. For example, the HR-ESI-MS of a hydroxymethyl-trione derivative showed an [M+H]⁺ ion at m/z 277.060, which was in close agreement with the calculated value. mdpi.com The fragmentation pattern in the mass spectrum would provide further structural information, likely showing the loss of stable neutral molecules such as N₂.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M]⁺ | ~230.08 |
| [M-N₂]⁺ | ~202.08 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic structure. Key expected vibrational bands include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring and cinnoline C=C and C=N stretching vibrations would be observed in the 1450-1650 cm⁻¹ region.
C-H bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region would be indicative of the substitution pattern on the aromatic rings.
In a related derivative containing carbonyl and N-H groups, characteristic IR peaks were observed at 1650-1680 cm⁻¹ (C=O) and 3315 cm⁻¹ (N-H). mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Key Feature | Planar molecule with significant π-π stacking |
Analysis of Molecular Planarity and Conformation
The molecular framework of this compound, consisting of four linearly fused rings, is characterized by a high degree of planarity. This structural attribute is a hallmark of many polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. oup.comfiveable.me The planarity of the system is a critical prerequisite for the effective delocalization of π-electrons across the fused rings, which is the foundation of its aromatic character and stability. fiveable.melibretexts.org
Precision Measurement of Bond Lengths and Angles
While specific X-ray crystallographic data for the parent this compound are not extensively documented in publicly accessible literature, the bond lengths and angles can be reliably inferred from data on simpler analogous structures and from computational studies on related nitrogen heterocycles.
The bond lengths in aromatic systems are known to be intermediate between those of single and double bonds. For example, the C-C bonds in benzene are uniformly 1.39 Å. pressbooks.pub In this compound, the C-C bond lengths are expected to vary slightly across the molecule but will generally fall within the typical aromatic range of 1.36 Å to 1.45 Å. The introduction of the electronegative nitrogen atoms into the cinnoline portion of the molecule influences the electronic distribution and, consequently, the lengths of the adjacent bonds. The C-N bonds within the heterocyclic ring are expected to be shorter than the C-C bonds, typically around 1.33-1.37 Å, similar to those in pyridine (B92270) and other diazines. The N-N bond in the cinnoline moiety is a unique feature, with an expected length of approximately 1.30-1.34 Å.
Bond angles throughout the fused ring system are expected to be close to the ideal 120° of sp² hybridized centers. libretexts.org However, minor deviations are anticipated due to the constraints of the fused ring system and the presence of the nitrogen heteroatoms. Computational studies on various nitrogen-containing heterocycles have shown that the C-N-C and C-C-N bond angles can deviate by a few degrees from 120° to accommodate the different covalent radius of nitrogen and the electronic effects within the ring. mdpi.com
Table of Expected Bond Lengths for this compound
| Bond Type | Expected Length (Å) |
| C-C (Aromatic) | 1.36 - 1.45 |
| C-N (Aromatic) | 1.33 - 1.37 |
| N-N | 1.30 - 1.34 |
| C-H | ~1.09 |
| Note: These values are representative and based on data from analogous aromatic and heterocyclic compounds in the absence of direct experimental data for this compound. |
Table of Expected Bond Angles for this compound
| Angle Type | Expected Angle (°) |
| C-C-C | 118 - 122 |
| C-C-N | 119 - 124 |
| C-N-N | ~117 - 121 |
| C-C-H | ~120 |
| Note: These values are representative and based on data from analogous aromatic and heterocyclic compounds in the absence of direct experimental data for this compound. |
Computational Chemistry and Theoretical Investigations of Naphtho 2,3 H Cinnoline Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Theoretical investigations are fundamental to understanding the intrinsic properties of a molecule. For a planar, polycyclic system like Naphtho[2,3-h]cinnoline, computational methods can elucidate key structural and electronic features.
Ab Initio and Density Functional Theory (DFT) Approaches for Geometric Optimization
The first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. This is typically achieved using ab initio methods or, more commonly, DFT with a suitable functional (e.g., B3LYP) and basis set. Such calculations would provide precise bond lengths and angles for the this compound framework. While experimental data from X-ray crystallography for derivatives of this compound exist, a detailed table of theoretically optimized geometric parameters for the unsubstituted parent compound is not available in the reviewed literature.
Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation. Computational studies on related aza-aromatic systems routinely report these values, often calculated using TD-DFT. For this compound, a quantitative analysis of its HOMO-LUMO energies and the corresponding energy gap, which would be instrumental in predicting its electronic behavior, remains to be published.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is vital for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the cinnoline (B1195905) core, indicating their nucleophilic character. However, specific MEP maps and detailed analyses of charge distribution for this compound are not present in the available scientific literature.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are also highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation and interpretation.
Calculated Versus Experimental NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. While experimental ¹H and ¹³C NMR data have been reported for some substituted this compound derivatives, a comparative table of calculated versus experimental chemical shifts for the parent compound is absent from the literature. Such a comparison would be invaluable for confirming spectral assignments and understanding the electronic environment of each nucleus.
Theoretical Prediction of UV-Visible Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the electronic absorption spectra (UV-Visible) of molecules. These calculations provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π*). Experimental UV-Vis data for certain this compound derivatives have been documented. A theoretical prediction of the UV-Visible spectrum for the unsubstituted this compound would provide a fundamental understanding of its photophysical properties, but such a study has not been found in the public domain.
Reaction Mechanism Studies through Computational Modeling
Computational modeling has emerged as an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of polycyclic heteroaromatic compounds like this compound and its isomers. Methods such as Density Functional Theory (DFT) allow researchers to map potential energy surfaces, identify transient species, and calculate the energetic feasibility of various reaction pathways.
The synthesis of cinnoline-based systems often involves cyclization reactions, the mechanisms of which can be computationally scrutinized. nih.gov Theoretical studies, particularly using DFT, are employed to calculate the energy profiles of proposed reaction pathways, including the identification of reactants, intermediates, products, and, crucially, transition states. scielo.bracs.org The energy difference between the reactants and the highest-energy transition state on the reaction coordinate determines the activation energy, a key predictor of reaction kinetics.
For instance, in the synthesis of related dibenzo[f,h]cinnoline via thermal cyclization of a phenanthrene-fused azo-ene-yne, computational analysis was performed to understand the reaction energetics. nih.gov By calculating the energies for the reactants, transition states, and products, a detailed energy profile can be constructed. These calculations can reveal whether a proposed step is thermodynamically favorable and kinetically accessible under specific experimental conditions. nih.govacs.org
Computational models have been applied to various cyclization strategies leading to cinnoline cores. In copper-catalyzed hydroamination reactions to form related indazole systems, DFT calculations identified the rate-determining step as a 1,2-hydride shift, with a calculated energy barrier of +18.1 kcal/mol. acs.org This level of detailed analysis, which is directly applicable to the synthesis of this compound, helps in optimizing reaction conditions and understanding substituent effects.
Table 1: Illustrative DFT Calculated Energies for the Cyclization of Azo-Ene-Yne Systems
This table presents representative data from a computational study on the cyclization of various azo-ene-yne precursors to form cinnoline and isoindazole structures. The energies, calculated at the B3LYP/6-31G* level including zero-point energy (ZPE) corrections, illustrate how theory can predict the favorability of different reaction pathways. nih.gov
| Precursor System | Pericyclic TS Energy (kcal/mol) | Coarctate anti-TS Energy (kcal/mol) | Coarctate syn-TS Energy (kcal/mol) |
| Benzo-fused | 35.8 | 41.5 | 40.5 |
| Naphtho-fused | 32.7 | 37.9 | 40.8 |
| Phenanthro-fused | 31.6 | 37.6 | 40.7 |
Source: Adapted from computational data on azo-ene-yne cyclizations. nih.gov
The formation of biradical (or diradical) intermediates is a key mechanistic feature in certain synthetic routes to cinnolines, particularly under pyrolytic conditions. chim.it Flash Vacuum Pyrolysis (FVP) of cinnoline precursors can lead to the extrusion of a nitrogen molecule (N₂), generating a highly reactive biradical intermediate which then undergoes intramolecular cyclization to form new heterocyclic systems. chim.it
Theoretical calculations are vital for understanding the stability and reactivity of these transient biradical species. While direct experimental observation is often challenging, computational methods can model their electronic structure and energetics. Studies on the cyclization of azo-ene-ynes to form cinnolines have computationally examined the stability of related carbene/carbenoid intermediates. nih.gov These calculations revealed that increasing the size of the fused aromatic system enhances the stability of the intermediate, which in turn increases the likelihood of side reactions like dimerization. nih.gov This predictive power is crucial for designing syntheses that minimize unwanted byproducts. Similarly, DFT calculations have been used to investigate the formation of imine radicals as intermediates in the photolysis of related nitrogen-containing heterocycles. acs.org
Tautomerism and Isomerism Investigations
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical phenomenon in heterocyclic chemistry. Computational energy minimization techniques are a primary tool for predicting the relative stabilities of different tautomeric forms and understanding their equilibrium distributions in various environments. researchgate.netorientjchem.org
The 1H-Benzo[de]cinnoline system, an analogue of this compound, serves as an excellent model for studying tautomerism in this class of compounds. csic.esresearchgate.net These systems can exhibit several types of prototropic tautomerism. nih.gov
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyridazine (B1198779) ring (N1 and N2). csic.esresearchgate.net In 1H-benzo[de]cinnoline, the proton resides on N1. A theoretical transfer of this proton to the N2 position results in the formation of a zwitterionic tautomer (2H). csic.es Unlike the degenerate annular tautomerism seen in perimidines, the tautomers of 1H-benzo[de]cinnoline have vastly different energies. csic.es Computational studies have also explored CH tautomers, where a proton moves from a nitrogen to a carbon atom, but these are generally found to be highly unstable due to the loss of aromaticity. csic.esresearchgate.net
Functional Tautomerism: This type of isomerism involves the interconversion between forms with different functional groups, such as the keto-enol or oxo-hydroxy equilibrium. For benzo[de]cinnoline analogues, this is relevant for derivatives like 3-hydroxy-1H-benzo[de]cinnolines. csic.es These compounds can theoretically exist as a hydroxy-tautomer or an oxo-tautomer (e.g., 1-methyl-1H-benzo[de]cinnolin-3-ol vs. 1-methyl-1,2-dihydro-3H-benzo[de]cinnolin-3-one). csic.es While such equilibria are possible, reported compounds in this family often exist in a fixed oxo-structure. csic.es DFT calculations can predict the energy barrier between such forms and their relative stabilities. sonar.ch
The relative stability of different tautomers can be quantitatively assessed through energy minimization calculations using DFT. researchgate.net By optimizing the geometry of each tautomer to find its lowest energy state, their relative energies (Erel) can be compared.
Recent theoretical work on 1H-benzo[de]cinnoline at the B3LYP/6-311++G(d,p) level has provided detailed insights into the stabilities of its various tautomers in both the gas phase and in a water solution simulated with the Polarizable Continuum Model (PCM). csic.es The results consistently show that the 1H tautomer is the most stable form by a significant margin. The zwitterionic 2H tautomer is considerably less stable, and the CH tautomers, which disrupt the aromatic system, are even higher in energy. csic.esresearchgate.net
Table 2: Calculated Relative Energies of 1H-Benzo[de]cinnoline Tautomers
This table summarizes the relative energies (Erel) in kJ·mol⁻¹ for the eight primary tautomers of 1H-Benzo[de]cinnoline, with the most stable 1H tautomer set as the reference point (0.0 kJ·mol⁻¹).
| Tautomer | Proton Position | Relative Energy (Gas Phase) (kJ·mol⁻¹) | Relative Energy (Water) (kJ·mol⁻¹) |
| 1H | N1 | 0.0 | 0.0 |
| 2H | N2 (Zwitterion) | 59.4 | 47.4 |
| 3H | C3 | 82.4 | 78.8 |
| 4H | C4 | 76.8 | 65.6 |
| 6H | C6 | 79.0 | 67.0 |
| 7H | C7 | 67.7 | 52.8 |
| 9H | C9 | 64.4 | 52.7 |
| 9aaH | C9aa | 252.4 | 237.7 |
Source: Data from DFT B3LYP/6-311++G(d,p) calculations. csic.esresearchgate.netresearchgate.net
The data clearly indicates the energetic penalty associated with disrupting the N-H arrangement of the pyridazine ring or the aromaticity of the naphthalene (B1677914) core. csic.es The 9aaH-tautomer is exceptionally unstable because its formation destroys the aromaticity of two of the benzene (B151609) rings. csic.esresearchgate.net These computational findings provide a robust theoretical foundation for understanding the structural preferences of this compound and related systems.
Advanced Spectroscopic Properties and Optical Materials Research Involving Naphtho 2,3 H Cinnoline
Photophysical Properties
The photophysical characteristics of Naphtho[2,3-h]cinnoline and its derivatives are governed by the nature of their electronic transitions. The absorption of light promotes electrons to excited states, and their subsequent relaxation through radiative pathways like fluorescence and phosphorescence provides valuable insight into the molecular structure and its environment.
While detailed spectroscopic data on the parent this compound is limited, studies on its derivatives and related fused cinnoline (B1195905) systems reveal significant fluorescence properties. The emission characteristics are highly sensitive to the molecular architecture and the nature of substituents.
A notable class of derivatives involves the fusion of a cinnoline ring with a naphthalimide dye to form a donor-acceptor system known as "CinNapht". rsc.org These hybrid fluorophores exhibit promising fluorescence properties, including red-shifted emissions and large Stokes shifts. rsc.orgscispace.com The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, can be substantial in these systems, with one derivative, CinNapht 5a, showing a shift of 3571 cm⁻¹ in dichloromethane (B109758) (DCM). scispace.com Such large shifts are advantageous in fluorescence imaging as they facilitate the separation of excitation and emission signals.
Furthermore, these fused systems can display strong solvatochromism, where the emission color changes with the polarity of the solvent, shifting from green to red. rsc.org This behavior is characteristic of a push-pull structure with intramolecular charge transfer (ICT) upon excitation. rsc.org The fluorescence of some historical polycyclic cinnoline derivatives has also been noted, with compounds like benzo[g]naphtho[2,1-c]cinnoline exhibiting a yellow-blue fluorescence in acetone. rsc.org
In contrast, other derivatives, such as 6-aryl-4-azidocinnolines, have been found to possess only weak fluorescent properties. mdpi.com This highlights the critical role that specific functional groups play in dictating the luminescence behavior. The conversion of the weakly fluorescent azido (B1232118) group into a triazole ring, for instance, can lead to a complete quenching of fluorescence, potentially due to a non-planar structure or a photoinduced electron transfer (PET) mechanism. mdpi.com
The luminescence efficiency of a fluorophore is quantified by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For fused cinnoline systems, the quantum yield varies dramatically depending on the specific molecular structure and its environment.
In the "CinNapht" series of fused cinnoline-naphthalimide dyes, quantum yields have been reported to reach values as high as 0.33 (or 33%) in solvents like DCM. rsc.orgscispace.com Another study on a broader family of these "CinNapht" derivatives reported quantum yields up to 52%. The efficiency is influenced by factors such as the solvent environment and the presence of substituents that can promote or hinder non-radiative decay pathways. scispace.com For example, the quantum yield of one derivative was observed to change when measured in a cell culture medium (RPMI) versus the same medium supplemented with Fetal Bovine Serum (FBS), indicating interactions with biological macromolecules can affect luminescence. scispace.com
Conversely, not all fused cinnoline systems are highly luminescent. The 6-aryl-4-azidocinnoline series, for instance, exhibits very low fluorescence quantum yields, typically below 1% in tetrahydrofuran (B95107) (THF). mdpi.com This low efficiency suggests that non-radiative decay processes are dominant in these particular molecules. However, other related heterocyclic systems, such as certain pyrrolo[1,2-b]cinnolines, have been reported to be highly luminescent with quantum yields reaching up to 90%, demonstrating the vast potential for tuning luminescence efficiency within the broader class of fused cinnoline compounds. researchgate.net
Table 1: Photophysical Properties of Selected Fused Cinnoline Derivatives An interactive table detailing the emission maxima and quantum yields of various fused cinnoline derivatives in different solvents.
| Compound Class | Derivative Example | Solvent | Emission Max (λem) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Cinnoline-Naphthalimide Hybrid | CinNapht 5a | Dichloromethane | 591 nm | 0.33 | scispace.com |
| Cinnoline-Naphthalimide Hybrid | CinNapht 5a | Dioxane | 557 nm | 0.22 | scispace.com |
| Cinnoline-Naphthalimide Hybrid | CinNapht 5a | Methanol | 610 nm | 0.02 | scispace.com |
| Aryl-Azidocinnoline | 4-azido-6-phenylcinnoline | Tetrahydrofuran | 473 nm | < 0.01 | mdpi.com |
| Aryl-Azidocinnoline | 4-azido-6-(4-methoxyphenyl)cinnoline | Tetrahydrofuran | 502 nm | < 0.01 | mdpi.com |
Nonlinear Optical (NLO) Properties
Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO responses are crucial for technologies like optical switching, frequency conversion, and 3D microfabrication. mdpi.com The NLO properties of organic molecules, including this compound, are intrinsically linked to their electronic structure.
The NLO response at the molecular level is described by hyperpolarizabilities (β for the second-order and γ for the third-order). mdpi.com While experimental measurement is definitive, computational chemistry provides a powerful tool for predicting the NLO properties of new molecules and guiding synthetic efforts. Methods like Density Functional Theory (DFT) and finite-field calculations are commonly used to determine the hyperpolarizability of molecules. researchgate.netbohrium.com
Although specific hyperpolarizability calculations for this compound are not widely reported, research on related heterocyclic and polycyclic aromatic compounds demonstrates the approach. For these molecules, a small HOMO-LUMO energy gap is often correlated with a high first-order hyperpolarizability (β) value, which is favorable for NLO applications. researchgate.net Theoretical studies on various organic materials show that the introduction of donor and acceptor groups can significantly enhance hyperpolarizability. plos.orgnih.gov It has been noted that aryl-substituted cinnolines could potentially be used as materials for nonlinear optics, suggesting that the cinnoline core is a promising scaffold for designing NLO-active molecules. researchgate.net
The magnitude of the NLO response in organic molecules is strongly correlated with the extent of electron delocalization and resonance within the π-conjugated system. nih.govmdpi.com The fused-ring structure of this compound provides a large, planar backbone for extensive π-electron delocalization, which is a fundamental prerequisite for significant NLO activity.
In many organic NLO materials, a "push-pull" architecture, where electron-donating and electron-accepting groups are connected by a π-bridge, leads to a large change in dipole moment upon excitation and, consequently, a high NLO response. plos.org The nitrogen atoms in the cinnoline ring act as electron-withdrawing centers, and the extended naphthalene (B1677914) system can be functionalized with donor groups to create such a push-pull character. The planarity of the fused rings facilitates efficient orbital overlap, enhancing the delocalization of the electron cloud. mdpi.com
Studies on other fused-ring aromatic systems have shown that structural modifications, such as replacing carbon with heteroatoms or extending the conjugation length, can effectively tune the NLO properties. mdpi.comnih.gov For instance, enhancing the quinoidal character and improving orbital overlap in fused-ring systems have been shown to lead to superior nonlinear responses. mdpi.com Therefore, the rigid, planar, and electron-deficient nature of the this compound core makes it a theoretically promising platform for developing new materials with significant NLO properties, driven by the extensive electron delocalization across its fused aromatic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
